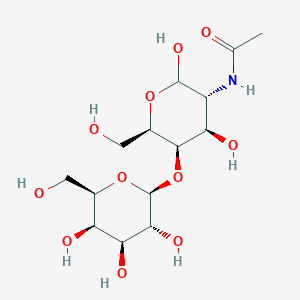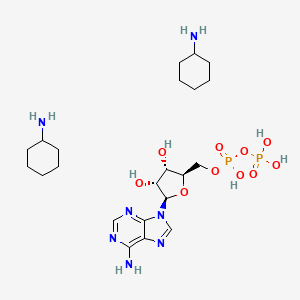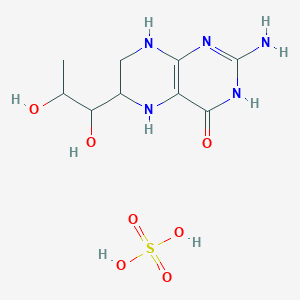
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose
Overview
Description
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose, also known as LacNAc isomer, is a compound that has been shown to inhibit pro-inflammatory cytokines in human bronchial epithelial cell lines . This property may make it useful in treating inflammatory conditions . The compound can be analyzed using high-performance liquid chromatography (HPLC), which separates molecules based on their chemical properties . The acid residues present in the molecule make it an ideal target for antibodies and polymer-based drug delivery systems . In host cells, this compound is involved in various biological processes related to cell adhesion and signaling .
Scientific Research Applications
Inflammation Treatment
This compound has been shown to inhibit pro-inflammatory cytokines in human bronchial epithelial cell lines . This suggests that it may be helpful in treating inflammatory conditions .
High-Performance Liquid Chromatography (HPLC)
The compound can be analyzed using high-performance liquid chromatography (HPLC), which separates molecules based on their chemical properties .
Drug Delivery Systems
The acid residues present in the molecule make it an ideal target for antibodies and polymer-based drug delivery systems .
Cell Adhesion and Signaling
In host cells, this compound is involved in various biological processes related to cell adhesion and signaling .
Biomedical Research
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose is an essential compound in the realm of biomedicine, exhibiting exceptional promise in research of pharmaceutical progress and scientific exploration .
Carbohydrate Chemistry
This compound’s intricate configuration and distinctive characteristics render it an invaluable resource for delving into glycosylation reactions .
Mechanism of Action
Target of Action:
This compound, also known as LacNAc , plays a crucial role in combating afflictions intricately linked to carbohydrate metabolism . Its primary targets include cell surface receptors and proteins involved in cell adhesion and signaling.
Mode of Action:
LacNAc interacts with specific receptors, such as lectins, on cell surfaces. These interactions modulate cellular responses, affecting processes like inflammation and immune regulation. By binding to lectins, LacNAc can inhibit pro-inflammatory cytokines in human bronchial epithelial cell lines, making it potentially useful in treating inflammatory conditions .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can affect LacNAc’s stability and efficacy. For instance, acidic conditions may alter its structure or binding affinity.
Safety and Hazards
Future Directions
Given its potential anti-inflammatory properties, future research could explore the use of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose in the treatment of inflammatory conditions . Additionally, its role in cell adhesion and signaling could be further investigated to understand its potential applications in other areas of biology and medicine .
properties
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12+,13?,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUJDWYNGMDBV-QSHYMYMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)
